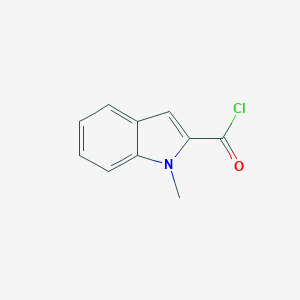

1-Methyl-1H-indole-2-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USATVDUBRWEFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486652 | |

| Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118618-61-4 | |

| Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Indole 2 Carbonyl Chloride and Its Precursors

Synthesis of 1-Methyl-1H-indole-2-carboxylic Acid Derivatives (Direct Precursors)

The core of the synthesis lies in the effective construction of the 1-methyl-1H-indole-2-carboxylic acid scaffold. Various methods have been developed to assemble this and related indole-2-carboxylate (B1230498) structures.

Fischer Indole (B1671886) Synthesis Approaches for Indole-2-carboxylates

The Fischer indole synthesis is a venerable and highly effective method for preparing substituted indoles. thermofisher.combyjus.com Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.combyjus.comwikipedia.org

For the synthesis of indole-2-carboxylates, a common strategy is to use a pyruvate (B1213749) derivative as the carbonyl component. The historical synthesis of 1-methylindole-2-carboxylic acid itself was achieved by treating pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride. thermofisher.com This approach remains a cornerstone for producing these derivatives.

Modern variations often focus on creating more efficient, one-pot procedures to avoid the isolation of potentially unstable hydrazone intermediates. byjus.comtandfonline.com An example is the one-pot synthesis of 2-ethoxycarbonyl indoles from various phenylhydrazine hydrochlorides and ethyl pyruvate. tandfonline.com This method uses bismuth nitrate (B79036) as a catalyst for the in-situ formation of the hydrazone, followed by cyclization promoted by polyphosphoric acid (PPA). tandfonline.com Though PPA can sometimes lead to lower yields and is required in large amounts, its use persists in both academic and industrial settings. tandfonline.com

Table 1: One-Pot Fischer Indole Synthesis of 2-Ethoxycarbonyl Indoles tandfonline.com

| Starting Materials | Catalysts/Reagents | Conditions | Product |

|---|

Carbonylative Cyclization Strategies for Indole Derivatives

Carbonylative cyclization represents a powerful strategy for synthesizing indole derivatives by incorporating a carbonyl group during the ring-formation process. beilstein-journals.orgnih.gov These methods are valued for their efficiency and use of readily available carbon monoxide (CO) or CO surrogates. nih.gov

Palladium-catalyzed reactions are prominent in this area. One approach involves a domino reaction starting from 2-gem-dibromovinylaniline, which undergoes C,N-coupling, CO insertion, and a Suzuki–Miyaura coupling to produce 2-aroylindoles. nih.gov Another palladium-catalyzed method uses 2-alkynylanilines and a CO source like benzene-1,3,5-triyl triformate (TFBen) to form amides that subsequently cyclize to yield indole derivatives. nih.gov

Metal-catalyzed reductive cyclization of nitro compounds also provides a route to indoles. For instance, 2-nitrostyrene derivatives can be converted to indoles under high temperature and pressure using catalysts such as Fe(CO)₅ or Ru₃(CO)₁₂. beilstein-journals.orgnih.gov

Table 2: Examples of Carbonylative Cyclization for Indole Synthesis

| Starting Material | Catalytic System | CO Source | Key Transformation | Ref |

|---|---|---|---|---|

| 2-gem-dibromovinylaniline | Pd(PPh₃)₄ | CO gas (12 bar) | Domino C,N-coupling/Carbonylation/Suzuki coupling | nih.gov |

| 2-alkynylanilines | Pd(OAc)₂ / DPEPhos | Benzene-1,3,5-triyl triformate (TFBen) | Amide formation followed by selective cyclization | nih.gov |

Rhodaelectro-Catalyzed Routes to Indole-2-carboxylic Acids

Rhodaelectro-catalysis is an emerging field that combines rhodium catalysis with electrochemistry to drive chemical transformations. While direct synthesis of indole-2-carboxylic acids using this method is not prominently documented in the provided sources, research highlights the use of indole-2-carboxylic acids as substrates in such reactions. For example, a rhodaelectro-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones has been developed through a double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org This indicates the utility of the indole-2-carboxylic acid scaffold in advanced, sustainable chemical syntheses that use electricity as a "traceless" oxidant in an undivided cell. acs.org

Oxidative Coupling Approaches for Substituted Indoles

Oxidative coupling methods provide a means to functionalize the indole core, leading to a variety of substituted derivatives. These cross-dehydrogenative coupling (CDC) reactions create C-C bonds by removing hydrogen from two different C-H bonds, often under the influence of an oxidant. nih.govmdpi.com

These techniques have been successfully applied to couple indoles with a range of C-H nucleophiles, including 1,3-dicarbonyl compounds, other indoles, pyrrole (B145914), and thiophene, to generate structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.govmdpi.com While not a direct route to the carboxylic acid, this approach is crucial for creating substituted indole frameworks that could be further elaborated. For instance, the oxidative coupling of indoles with ethyl 2-(disubstituted amino)acetates proceeds smoothly in the presence of meta-chloroperoxybenzoic acid (mCPBA) to furnish indolylglycine derivatives. acs.org

Furthermore, the oxidative coupling of 2-substituted 3-oxindoles with aromatic compounds, using oxygen as the terminal oxidant and a base-metal catalyst, can produce quaternary structures in good yields without prefunctionalization. nih.govresearchgate.net

Protecting Group Strategies for N-Methylation

The introduction of a methyl group at the N-1 position of the indole ring is a critical step. Direct N-methylation can sometimes be challenging due to the potential for overalkylation or reaction at other nucleophilic sites. acs.org

Several strategies have been developed to achieve selective N-methylation. A modern, safe, and monoselective protocol utilizes phenyl trimethylammonium iodide as a solid methylating agent under mild basic conditions. This method shows high functional group tolerance and is effective for late-stage methylation of complex molecules. acs.org Another environmentally conscious approach employs dimethyl carbonate (DMC), a non-toxic reagent, for N-methylation, which is suitable for large-scale production. researchgate.net The effectiveness of DMC can be influenced by the choice of base; for example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst leads selectively to the N-methylated product. st-andrews.ac.uk

In cases where direct methylation is not feasible, a protecting group strategy can be employed. The indole nitrogen is first protected with a group like 2-phenylsulfonylethyl, which can be readily removed under basic conditions after other synthetic transformations are complete, allowing for subsequent N-alkylation. researchgate.net

Table 3: Comparison of N-Methylation Reagents for Indoles

| Methylating Agent | Catalyst/Base | Key Features | Ref |

|---|---|---|---|

| Phenyl trimethylammonium iodide | Mildly basic conditions | Solid reagent, monoselective, high functional group tolerance | acs.org |

| Dimethyl Carbonate (DMC) | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Environmentally safe, suitable for large scale | researchgate.netst-andrews.ac.uk |

Conversion of 1-Methyl-1H-indole-2-carboxylic Acid to 1-Methyl-1H-indole-2-carbonyl chloride

The final step in the synthesis is the conversion of the carboxylic acid functional group of 1-Methyl-1H-indole-2-carboxylic acid into the more reactive acyl chloride. This is a standard transformation in organic synthesis.

A common and effective method involves treating the carboxylic acid with oxalyl chloride. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), with a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst facilitates the reaction, and the byproducts (CO₂, CO, and HCl) are gaseous, which simplifies purification. The resulting this compound is often obtained in high yield and can be used in subsequent reactions without extensive purification. chemicalbook.com

Acyl Chloride Formation via Halogenating Agents (e.g., Oxalyl Chloride, Thionyl Chloride)

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process activates the carboxyl group, making it more susceptible to nucleophilic attack. Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.orgchemguide.co.ukmasterorganicchemistry.com

Thionyl Chloride (SOCl₂):

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction between 1-Methyl-1H-indole-2-carboxylic acid and thionyl chloride proceeds to yield this compound. sigmaaldrich.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.ukyoutube.com

In a typical procedure, the carboxylic acid is treated with an excess of thionyl chloride, often in an inert solvent. The reaction mixture is then heated to facilitate the conversion. One of the challenges with using thionyl chloride in conjunction with N,N-dimethylformamide (DMF) as a catalyst is the potential for side reactions, which can affect the purity of the final product. acs.org

Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is another effective reagent for the preparation of acyl chlorides from carboxylic acids and is often preferred for its milder reaction conditions. wikipedia.org The reaction with oxalyl chloride typically proceeds at lower temperatures and offers the advantage of producing only gaseous byproducts (CO, CO₂, and HCl), which simplifies the workup procedure. wikipedia.org

The synthesis of 1H-indole-2-carbonyl chloride, a related compound, has been reported with high yield using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction of 1-Methyl-1H-indole-2-carboxylic acid with oxalyl chloride would be expected to proceed similarly, providing the target acyl chloride.

Comparative Analysis of Halogenating Agents:

The choice between thionyl chloride and oxalyl chloride often depends on the specific substrate and the desired reaction conditions.

| Parameter | Thionyl Chloride | Oxalyl Chloride |

| Reactivity | Highly reactive, may require heating | Milder, often proceeds at lower temperatures |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Workup | Relatively simple due to gaseous byproducts | Simple due to gaseous byproducts |

| Selectivity | Generally good | Often more selective for sensitive substrates |

This table provides a general comparison of thionyl chloride and oxalyl chloride for the synthesis of acyl chlorides.

Detailed Research Findings:

A study on the synthesis of indole-2-carboxamides involved the initial conversion of indole-2-carboxylic acids to their corresponding acyl chlorides using thionyl chloride with a catalytic amount of DMF. nih.gov This indicates that this method is applicable to indole-based systems. Another investigation into the synthesis of amide derivatives of indole carboxylic acids also utilized thionyl chloride for the activation step, highlighting its utility in this chemical space. acs.org

While specific high-yield syntheses for this compound are proprietary or not extensively detailed in readily available literature, the general principles of acyl chloride formation using these halogenating agents are well-established and routinely applied to a wide variety of carboxylic acids, including heterocyclic ones. wikipedia.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.org

Reactivity and Derivatization of 1 Methyl 1h Indole 2 Carbonyl Chloride in Organic Synthesis

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of 1-Methyl-1H-indole-2-carbonyl chloride is highly electrophilic, making it an excellent substrate for nucleophilic acyl substitution. This class of reactions provides a direct and efficient pathway to introduce a variety of functional groups at the 2-position of the 1-methylindole (B147185) core, leading to the formation of amides, esters, and other carbonyl derivatives.

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 1-Methyl-1H-indole-2-carboxamides. These compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The reaction proceeds rapidly, often at room temperature, via a nucleophilic attack of the amine on the acyl chloride, followed by the elimination of hydrogen chloride (HCl). Typically, a base, such as triethylamine or pyridine, is added to neutralize the HCl byproduct and drive the reaction to completion.

This methodology allows for the synthesis of a diverse library of indole-2-carboxamides by varying the amine component. Research has demonstrated the synthesis of various N-substituted amides, which have been evaluated for a range of biological activities. For instance, N-benzyl and N-phenyl substituted 1-methyl-1H-indole-2-carboxamides have been prepared from the corresponding carboxylic acid, a process that proceeds via the in-situ or isolated formation of the acyl chloride intermediate . The high reactivity of the acyl chloride ensures efficient coupling with a wide array of amines, including those with complex structures or other functional groups.

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Aminophenol | N-(4-Hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide | 55.0 | 226–230 |

| Benzylamine | N-Benzyl-1-methyl-1H-indole-2-carboxamide | 72.0 | 157–159 |

| 4-Hydroxybenzylamine | N-(4-hydroxybenzyl)-1-methyl-1H-indole-2-carboxamide | 70.0 | 164–168 |

| 4-Fluorobenzylamine | N-(4-fluorobenzyl)-1-methyl-1H-indole-2-carboxamide | 86.0 | 176.9 |

In a similar fashion to amide formation, this compound readily reacts with alcohols or phenols to form the corresponding esters. This esterification process is a fundamental transformation that leverages the high reactivity of the acyl chloride. The reaction typically proceeds under mild conditions and does not require a catalyst, although a non-nucleophilic base like pyridine is often used to scavenge the HCl produced.

The synthesis of ethyl 1-methyl-1H-indole-2-carboxylate provides a clear example of this transformation. The process involves the initial conversion of 1-methyl-1H-indole-2-carboxylic acid to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting crude acyl chloride is then treated with ethanol, which acts as the nucleophile, to yield the desired ester in high purity and yield (89-93%) after purification . This method is highly efficient and scalable, making it suitable for both laboratory and industrial applications .

| Alcohol Reactant | Chlorinating Agent | Product Name | Yield (%) |

|---|---|---|---|

| Ethanol | Thionyl chloride | Ethyl 1-methyl-1H-indole-2-carboxylate | 89-93 |

The electrophilicity of this compound allows it to react with a broad spectrum of nucleophiles beyond amines and alcohols.

Friedel-Crafts Acylation: When treated with an aromatic compound (arene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an acylating agent in a Friedel-Crafts reaction. This reaction forms a new carbon-carbon bond, attaching the 1-methyl-1H-indole-2-carbonyl moiety to the aromatic ring to produce an aryl ketone. The indole (B1671886) C3 position is the most common site for acylation on the indole ring itself, but using the pre-formed acyl chloride allows for acylation of other aromatic substrates.

Reaction with Organometallic Reagents:

Organocuprates (Gilman Reagents): The reaction with lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, is a highly effective method for synthesizing ketones. The acyl chloride reacts with the organocuprate in a single nucleophilic substitution step to yield a 1-methyl-1H-indol-2-yl ketone. A key advantage of using organocuprates over more reactive organometallics is that the reaction cleanly stops at the ketone stage, preventing over-addition to form a tertiary alcohol chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com.

Grignard Reagents: In contrast, Grignard reagents (RMgX) are more reactive and typically add twice to acyl chlorides. The initial reaction forms a ketone, which is more reactive than the starting acyl chloride towards the Grignard reagent. A second equivalent of the Grignard reagent then rapidly adds to the intermediate ketone, ultimately producing a tertiary alcohol after an aqueous workup masterorganicchemistry.comlibretexts.org.

Coupling Reactions and Complex Molecule Construction

Beyond simple substitution reactions, this compound is a valuable precursor for advanced carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals like palladium. These methods enable the construction of highly complex molecules from simple, modular starting materials.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. Acyl chlorides are excellent electrophilic partners in several of these transformations, allowing for the direct formation of C(sp²)-C(sp) or C(sp²)-C(sp²) bonds at the carbonyl carbon.

A prime example is the Acyl Sonogashira-Hagihara Coupling . This reaction involves the coupling of an acyl chloride with a terminal alkyne, catalyzed by a palladium complex, often with a copper(I) co-catalyst mdpi.com. Applying this methodology to this compound would provide a direct route to synthesize 1-(1-methyl-1H-indol-2-yl)prop-2-yn-1-ones (ynones). These ynone products are versatile intermediates themselves, capable of undergoing further transformations like cycloadditions or Michael additions. The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it a valuable method for indole functionalization mdpi.comwikipedia.orgrsc.org.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While indole derivatives are frequently used in MCRs, the direct application of highly reactive starting materials like this compound is less common. Its high electrophilicity means it would likely react instantaneously and unselectively with any nucleophilic component in the MCR mixture, preempting the desired reaction cascade.

Instead, the functionality of the indole-2-carbonyl unit is often incorporated using less reactive precursors, such as the corresponding carboxylic acid, ester, or aldehyde. For example, in Ugi or Passerini reactions, an indole-2-carboxylic acid could serve as the acid component. Alternatively, carbonylative MCRs, often catalyzed by palladium, can generate acyl-palladium intermediates in situ which then participate in the multicomponent assembly scispace.comnih.gov. This approach harnesses the reactivity of the acyl group in a controlled manner, mirroring the synthetic potential of the pre-formed acyl chloride but within the context of a one-pot reaction.

Integration into Fused Heterocyclic and Polycyclic Scaffolds

While specific literature detailing the use of this compound in the synthesis of fused heterocyclic and polycyclic scaffolds is not extensively documented, the general reactivity of indole derivatives provides a strong basis for its potential applications. The indole nucleus is a common structural motif in numerous natural products and pharmacologically active compounds, making the development of synthetic routes to indole-fused heterocycles an active area of research. nih.govsemanticscholar.org

The acyl chloride functionality of this compound allows it to readily participate in acylation reactions with various nucleophiles. This reactivity can be harnessed to construct fused ring systems. For instance, reaction with a difunctionalized nucleophile, such as an amino alcohol or an amino thiol, could lead to the formation of an intermediate amide or ester, which could then undergo an intramolecular cyclization to form a new heterocyclic ring fused to the indole core.

Multicomponent reactions (MCRs) represent another powerful strategy for the assembly of complex molecular architectures, including indole-fused heterocycles. nih.govsemanticscholar.org In a hypothetical MCR, this compound could serve as a key building block, reacting with other components in a single pot to generate intricate polycyclic structures.

Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been widely applied to the functionalization of indoles. nih.govacs.org While typically employed for C-C and C-N bond formation at other positions of the indole ring, innovative strategies could potentially utilize the acyl chloride group to engage in novel carbonylative cyclization cascades to access fused systems.

Although direct examples are scarce, the synthesis of related indole-fused heterocycles from different indole precursors highlights the potential of such transformations. For instance, the reaction of indole-3-carbaldehyde with various reagents can lead to the formation of fused systems. researchgate.net Similarly, indole-2-carbonitriles have been utilized as precursors for the synthesis of various indole-fused polycycles. nih.govmdpi.com These examples underscore the rich chemistry of the indole scaffold and suggest that this compound is a promising, albeit under-explored, substrate for the construction of novel fused heterocyclic and polycyclic systems.

Formation of Indole-Containing Metal Complexes as Ligands

The field of coordination chemistry has seen a growing interest in ligands derived from heterocyclic compounds due to the diverse electronic and steric properties they can impart to a metal center. The indole nucleus, with its electron-rich nature and the presence of a nitrogen heteroatom, is an attractive scaffold for the design of novel ligands. researchgate.netnih.govresearchgate.net The derivatization of the indole ring allows for the introduction of various donor atoms, enabling the synthesis of ligands with different denticities and coordination modes. nih.gov

This compound is a valuable precursor for the synthesis of a variety of potential ligands. The acyl chloride can be readily converted into amides, esters, and ketones by reaction with appropriate nucleophiles. These transformations can be used to append coordinating groups, such as pyridines, imidazoles, or amino acids, to the indole-2-position. The resulting molecules can then act as mono-, bi-, or polydentate ligands for a range of transition metals.

For example, reaction of this compound with an aminopyridine would yield a ligand capable of chelating a metal ion through the pyridine nitrogen and the amide carbonyl oxygen. The 1-methyl group on the indole nitrogen prevents N-H deprotonation and coordination at this site, directing the metal binding to the appended coordinating groups.

While specific examples of metal complexes derived directly from this compound are not prevalent in the surveyed literature, the general strategies for synthesizing indole-based ligands are well-established. The synthesis of Schiff base ligands from indole-3-carboxaldehyde and their subsequent complexation with various metal ions is a common approach. nih.gov Similarly, ligands have been prepared from 2-amino-3-(1H-indol-3-yl)propanoic acid. nih.gov These examples demonstrate the feasibility of utilizing functionalized indoles as ligand precursors, and this compound represents a versatile starting material for accessing a new class of indole-2-carboxamide based ligands for metal complexation.

Mechanistic Investigations of Reactions Involving 1 Methyl 1h Indole 2 Carbonyl Chloride and Its Derivatives

Elucidation of Reaction Pathways and Intermediates

Reactions involving 1-methyl-1H-indole-2-carbonyl chloride, a type of acyl chloride, generally proceed through a nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of both the oxygen and chlorine atoms, makes it a prime target for nucleophilic attack. libretexts.org

The general pathway involves two main stages:

Nucleophilic Addition: A nucleophile, such as an alcohol, amine, or even water, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the negatively charged oxygen reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is expelled. youtube.com Subsequent deprotonation of the nucleophilic atom, if it carried a hydrogen, by the chloride ion or another base yields the final product and hydrogen chloride. youtube.com

This fundamental mechanism underpins the synthesis of various derivatives from this compound, including esters, amides, and carboxylic acids. libretexts.org For instance, the reaction with an alcohol (ROH) would yield a 1-methyl-1H-indole-2-carboxylate ester, while reaction with an amine (RNH2) would produce a 1-methyl-1H-indole-2-carboxamide.

Role of Catalysis (e.g., Transition Metal Catalysis, Electrocatalysis)

Transition metal catalysis significantly expands the synthetic utility of indole (B1671886) derivatives, including those derived from this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of the indole core.

While direct cross-coupling with the acyl chloride group is less common, derivatives of this compound, such as 1-benzyl-3-iodo-1H-indole-2-carbonitriles, readily participate in a variety of palladium-catalyzed reactions. nih.govmdpi.com These include:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. In the context of indole derivatives, it has been used to introduce alkynyl substituents at the C3 position of the indole ring using a palladium(II) catalyst and a copper(I) co-catalyst. nih.gov

Suzuki-Miyaura Coupling: This versatile method forms carbon-carbon bonds between organoboron compounds and organic halides. For instance, the coupling of a 3-iodo-indole derivative with a boronic acid can introduce aryl or vinyl groups at the C3 position. nih.govacs.org

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It allows for the direct creation of a sigma bond between two sp2-hybridized carbon atoms. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. nih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. For example, in Suzuki-Miyaura reactions, different palladium catalysts and ligands can lead to varying product yields and may even influence the formation of side products. acs.org

Furthermore, catalytic hydrogenation is a method for the reduction of carbonyl groups and acid chlorides. libretexts.org While highly reactive, the process can be controlled to stop at the aldehyde stage by using a "poisoned" catalyst, such as Lindlar's catalyst. libretexts.org

Kinetic and Thermodynamic Aspects of Indole Functionalization

The kinetics and thermodynamics of reactions involving indole derivatives are fundamental to understanding their reactivity and predicting reaction outcomes.

Thermodynamic studies on indole derivatives, such as alkyl 1H-indole carboxylates, have provided valuable data on their standard molar enthalpies of formation and sublimation. iaea.org For instance, the standard molar enthalpies of formation in the gaseous phase for methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate have been determined experimentally and supported by high-level ab initio molecular orbital calculations. iaea.org

In the context of the Liquid Organic Hydrogen Carrier (LOHC) system, thermodynamic studies of 1-methylindole (B147185) have shown that it has improved stability compared to indole during hydrogenation and dehydrogenation cycles. mdpi.comresearchgate.net The enthalpy of reaction for hydrogen release from octahydro-1-methyl-indole is comparable to that of octahydro-indole, suggesting that dehydrogenation can occur under similar mild conditions. mdpi.com

Kinetic studies are crucial for understanding reaction rates and mechanisms. For a given substrate, multiple reaction pathways such as SN1, SN2, E1, and E2 may be possible. manifoldapp.org The nature of the substrate (primary, secondary, or tertiary) is a critical factor in determining the predominant pathway. manifoldapp.org For secondary substrates, which are most analogous to the reactivity at the acyl carbon of this compound, the reaction conditions, including the strength of the nucleophile/base and the solvent, play a key role in determining whether the reaction proceeds via an E2, SN2, or a combined SN1/E1 pathway. manifoldapp.org

Radical-Mediated Processes in Indole Synthesis

While many reactions of this compound proceed through ionic mechanisms, radical-mediated processes offer alternative and powerful pathways for the synthesis and functionalization of indole derivatives.

Oxidative radical reactions, often employing metal oxidants like iron(III) chloride (FeCl3), can initiate cascade cyclizations to form complex polycyclic structures. mdpi.com These reactions proceed via the formation of radical intermediates that can undergo intramolecular additions to create new rings. mdpi.com

Visible-light-mediated photoredox catalysis has emerged as a valuable tool for generating amidyl radicals from aryloxy-amides. acs.org These radicals can then participate in hydroamination–cyclization and N-arylation reactions, offering a transition-metal-free approach to C-N bond formation. acs.org This methodology has been successfully applied to the late-stage modification of complex molecules containing nitrogen. acs.org

Furthermore, the substituent on the carbonyl group can influence the reactivity of amidyl radicals, with the reactivity increasing in the order of Phenyl < Methyl < OEt. acs.org

Advanced Spectroscopic and Computational Characterization of 1 Methyl 1h Indole 2 Carbonyl Chloride and Its Derivatives

Spectroscopic Analysis in Reaction Monitoring and Structural Confirmation

Spectroscopic methods are indispensable tools in the synthesis and characterization of 1-Methyl-1H-indole-2-carbonyl chloride and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provide detailed information about the molecular structure and are crucial for confirming the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of indole (B1671886) derivatives. journals.co.za For 1-methylindole (B147185), the methyl group protons typically appear as a sharp singlet in the ¹H NMR spectrum. journals.co.za The chemical shifts of the aromatic protons provide insights into the substitution pattern on the indole ring. journals.co.za In 1-substituted indoles, the chemical shifts of the ring carbons are influenced by the nature of the substituent at the N-1 position. journals.co.za For instance, ¹H and ¹³C NMR data have been extensively used to characterize a series of 1-substituted indoles, including 1-methylindole. journals.co.za

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl group (C=O) in this compound. The carbonyl stretching vibration gives rise to a strong absorption band in a characteristic region of the IR spectrum. spectroscopyonline.com For acyl chlorides, this band is typically found at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. The position of this band can be influenced by conjugation with the indole ring. spectroscopyonline.com The IR spectrum of the related compound, 1-methyl-1H-indole-2-carboxylic acid, shows characteristic absorptions for the carboxylic acid group. nist.gov For instance, in the solid state, it exhibits broad O-H stretching vibrations and a C=O stretch, which would be absent in the corresponding acyl chloride. nist.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (193.63 g/mol ). nih.gov The fragmentation pattern can provide further structural information.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| This compound | Mass Spectrometry | Molecular Weight: 193.63 g/mol | nih.gov |

| 1-Methylindole | ¹H and ¹³C NMR | Data available for structural confirmation. | journals.co.za |

| 1-Methyl-1H-indole-2-carboxylic acid | IR Spectroscopy | Shows characteristic absorptions for a carboxylic acid. | nist.gov |

| Indole | ¹H NMR | Spectrum available in CDCl₃. | hmdb.ca |

| 1H-Indole-2-carbonyl chloride | Mass Spectrometry | Molecular Weight: 179.60 g/mol. | nih.gov |

X-ray Crystallography for Molecular Structure Determination of Derived Compounds

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline solids. While the direct crystallographic analysis of the highly reactive this compound is challenging, the structures of its more stable derivatives are frequently determined using this technique. These crystal structures offer precise information on bond lengths, bond angles, and intermolecular interactions. For example, X-ray crystallography has been used to determine the structures of various indole derivatives, providing insights into their solid-state conformation and packing. acs.org In a broader context, X-ray crystallography has been employed to identify the binding sites of chloride ions in complex biological systems, highlighting the technique's power in locating specific atoms within a molecular framework. rsc.org The structural data obtained from these studies are invaluable for understanding the steric and electronic effects of substituents on the indole ring.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are two such methods widely applied to the study of indole derivatives.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the optimized geometries, vibrational frequencies (IR spectra), and NMR chemical shifts of indole derivatives. niscpr.res.inresearchgate.net For instance, DFT calculations have been used to study the heats of formation and relative stability of various substituted indoles. niscpr.res.in The B3LYP functional is a popular choice for such calculations on indole systems. researchgate.net DFT studies can also elucidate reaction mechanisms, as demonstrated in the investigation of Friedel−Crafts reactions involving indoles. acs.org Furthermore, computational studies, including DFT, have been instrumental in understanding the interaction of indole derivatives with biological targets by revealing stable interactions within active sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals are crucial for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgimperial.ac.uk For indole derivatives, FMO analysis can explain the charge transfer characteristics within the molecule. acs.org The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's stability and reactivity. acs.org It is common to use computational methods to analyze the effects of different substituent groups on the HOMO and LUMO energy levels of conjugated molecules like indole. rsc.org

Table 2: Computational Chemistry Approaches for Indole Derivatives

| Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural and electronic properties | Calculation of heats of formation, vibrational frequencies, and reaction mechanisms. | niscpr.res.inresearchgate.netacs.org |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity and charge transfer | Understanding charge distribution and predicting reaction pathways based on HOMO-LUMO interactions. | wikipedia.orgacs.org |

Research Applications of 1 Methyl 1h Indole 2 Carbonyl Chloride Derivatives

Medicinal Chemistry Applications

Development of Anticancer Agents and Studies on Apoptotic Activity

The indole (B1671886) nucleus is a prominent feature in many anticancer agents due to its ability to interact with various biological targets. mdpi.com Researchers have synthesized and evaluated numerous derivatives of 1-Methyl-1H-indole-2-carbonyl chloride for their potential as anticancer agents, with a significant focus on their ability to induce apoptosis, or programmed cell death, in cancer cells.

Several studies have demonstrated that indole-based compounds can target the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.gov By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, these compounds can trigger the apoptotic cascade in cancer cells. mdpi.comnih.gov For instance, a series of indole-based compounds were designed as Bcl-2 inhibitors and showed potent activity against breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines. nih.gov

Furthermore, some indole derivatives have been found to inhibit other key players in cancer progression, such as histone deacetylases (HDAC), DNA topoisomerases, and various protein kinases like cyclin-dependent kinases (CDKs) and tyrosine kinases (TrKs). mdpi.com Another study reported a series of novel 1H-indole-2-carboxylic acid derivatives that target the 14-3-3η protein, showing significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant ones. nih.gov The lead compound from this study, C11, was also shown to induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov

The apoptotic activity of these derivatives is a key area of investigation. Flow cytometry studies have confirmed the ability of certain indole compounds to significantly increase the population of apoptotic cells. mdpi.com This induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Target Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Indole-based Bcl-2 Inhibitors (U1-6) | MCF-7, MDA-MB-231, A549 | Potent inhibitory activity at sub-micromolar IC50 concentrations. nih.gov | nih.gov |

| 1H-indole-2-carboxylic acid derivative (C11) | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B, Bel-7402/5-Fu | Best inhibitory activity and induction of G1-S phase cell cycle arrest. nih.gov | nih.gov |

Agents for Neglected Tropical Diseases (e.g., Anti-Trypanosoma cruzi Activity)

Neglected tropical diseases (NTDs) affect millions of people worldwide, and there is an urgent need for new and effective treatments. Chagas disease, caused by the parasite Trypanosoma cruzi, is one such NTD. nih.gov Research into derivatives of this compound has shown promise in this area.

A study focused on the optimization of a series of substituted indoles that were identified through phenotypic screening against T. cruzi. nih.govnih.gov This led to the development of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity. nih.govdndi.org Although medicinal chemistry strategies to improve metabolic stability and solubility did not yield compounds with enhanced exposure and potency, the best compound was advanced to a proof-of-concept efficacy study in both acute and chronic mouse models of Chagas disease. nih.gov This compound demonstrated antiparasitic activity in these in vivo studies. nih.gov

Table 2: Anti-Trypanosoma cruzi Activity of Indole Derivatives

| Compound Series | Target Organism | Key Findings | Reference |

|---|

HIV-1 Integrase Strand Transfer Inhibitors

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral therapy. nih.govnih.gov Integrase strand transfer inhibitors (INSTIs) are a class of drugs that block this enzyme's activity. nih.gov The emergence of drug-resistant HIV-1 strains necessitates the development of new inhibitors. nih.gov

In this context, indole-2-carboxylic acid has been identified as a promising scaffold for the development of novel INSTIs. nih.gov Through molecular docking-based virtual screening, researchers have designed and synthesized indole-2-carboxylic acid derivatives that effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov Structural optimization of these derivatives led to compounds with significantly increased inhibitory effects. nih.gov Binding mode analysis revealed that the indole core and the C2 carboxyl group chelate the two Mg2+ ions in the active site of the integrase, and modifications at the C3 position of the indole core enhance interactions with a nearby hydrophobic cavity. nih.gov

Enzyme Inhibitors (e.g., EGFR, CDK2, BTK, HDACIs)

The versatility of the indole scaffold allows its derivatives to act as inhibitors for a wide range of enzymes implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): While not the primary focus of the provided snippets, the general role of indole derivatives as kinase inhibitors, which includes EGFR and CDK2, is well-established in the broader literature on anticancer agents. mdpi.com

Bruton's Tyrosine Kinase (BTK): Similar to EGFR and CDK2, specific examples of this compound derivatives as BTK inhibitors were not detailed in the search results, but the indole scaffold is known to be a core structure in many kinase inhibitors.

Histone Deacetylase Inhibitors (HDACIs): Indole derivatives have been investigated as HDAC inhibitors. mdpi.com HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a valid strategy in cancer therapy.

Cyclooxygenase (COX): Derivatives of indole have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Some compounds have shown selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Antimicrobial and Antiviral Properties

Beyond their applications in cancer and NTDs, indole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.

A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity in some cases exceeding that of standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov The same study also found good to excellent antifungal activity for these compounds. nih.gov Molecular docking studies suggested that the antibacterial activity may be due to the inhibition of E. coli MurB, while the antifungal activity may involve the inhibition of 14a–lanosterol demethylase. nih.gov

The antiviral potential of indole derivatives extends to viruses other than HIV. For example, certain indole derivatives have been evaluated for their activity against the Chikungunya virus. nih.gov

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound Series | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria, Fungi | Exhibited potent antibacterial and antifungal activity, with some compounds being more active than standard drugs. nih.gov | nih.gov |

Anti-inflammatory and Other Pharmacological Activities

The pharmacological activities of indole derivatives are diverse. In addition to the activities already mentioned, they have been extensively studied for their anti-inflammatory properties. The ability of certain indole derivatives to inhibit COX enzymes is a key mechanism behind their anti-inflammatory effects. nih.gov

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified compounds with significant anti-inflammatory and analgesic activity. nih.gov One promising compound from this series was found to be a selective COX-2 inhibitor with gastric-sparing properties, making it a potential candidate for a safer anti-inflammatory drug. nih.gov Furthermore, indole derivatives have been investigated for a variety of other pharmacological activities, including anticonvulsant and analgesic effects. mdpi.comnih.gov

Agrochemical Applications

The inherent biological activity of the indole nucleus has made it a prime target for the development of new agrochemicals. Derivatives of this compound, particularly its corresponding esters and amides, have shown promise in creating effective crop protection agents.

One of the most notable applications is in the synthesis of herbicides. Research has led to the development of potent herbicidal indole sulfonamides. A key intermediate in this synthesis is methyl 1-methyl-1H-indole-2-carboxylate, which is directly derived from this compound. These sulfonamides have demonstrated significant herbicidal activity, highlighting the importance of the 1-methyl-1H-indole-2-carboxylic acid framework in designing new weed control agents.

Beyond herbicides, the broader class of indole-2-carboxamides has been investigated for a range of "-cidal" activities. Studies have shown that these derivatives possess notable antimicrobial, fungicidal, and insecticidal properties. This suggests that the 1-Methyl-1H-indole-2-carboxamide core can be a valuable scaffold for developing a wide spectrum of crop protection chemicals. The ability to modify the amide group allows for the fine-tuning of the compound's biological activity against specific pests and pathogens.

Table 1: Examples of Agrochemical Applications of this compound Derivatives

| Derivative Class | Application | Key Findings |

| Indole Sulfonamides | Herbicidal | Potent herbicidal activity, with methyl 1-methyl-1H-indole-2-carboxylate as a key precursor. |

| Indole-2-carboxamides | Antimicrobial, Fungicidal, Insecticidal | Broad-spectrum activity against various agricultural pests and pathogens. |

Materials Science and Functional Materials

In the realm of materials science, the rigid and planar structure of the indole ring, combined with the reactive nature of the carbonyl chloride, provides a pathway to novel functional materials. While specific examples directly citing this compound are still emerging, the broader class of indole derivatives is showing significant potential.

Chlorinated indole derivatives are being explored as ligands in catalytic systems and as monomers for the synthesis of advanced polymers. The incorporation of the indole moiety into polymer chains can impart unique thermal, optical, and electronic properties. The reactivity of the acyl chloride group in this compound makes it an ideal candidate for polymerization reactions, such as the formation of polyamides and polyesters. These polymers could find applications in high-performance plastics and specialty fibers.

Furthermore, the inherent photophysical properties of the indole ring make its derivatives attractive for the development of organic electronic materials. Research into related heterocyclic compounds suggests that materials incorporating the 1-methyl-1H-indole-2-yl moiety could be investigated for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The ability to functionalize the indole ring and the carbonyl group allows for the precise tuning of the material's electronic and photophysical characteristics.

Table 2: Potential Materials Science Applications of this compound Derivatives

| Material Type | Potential Application | Rationale |

| Specialty Polymers (Polyamides, Polyesters) | High-performance plastics, fibers | The reactive carbonyl chloride group allows for polymerization, while the indole core can enhance thermal and mechanical properties. |

| Functional Materials | Catalysis, Organic Electronics (e.g., OLEDs) | The indole ring can act as a functional ligand or a photoactive component in advanced materials. |

As research continues, the full potential of this compound and its derivatives in these fields is expected to be further realized, paving the way for innovative technologies in both agriculture and materials science.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for Indole (B1671886) Core Functionalization

The synthesis of indole derivatives is undergoing a paradigm shift towards greener and more sustainable methodologies. openmedicinalchemistryjournal.comresearchgate.netscilit.net Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous solvents. rsc.org Future research is focused on overcoming these limitations by developing innovative synthetic strategies.

Key areas of development include:

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to complex molecules in a single step from simple starting materials. openmedicinalchemistryjournal.com A novel two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to produce multi-substituted indole-2-carboxamides under mild and benign conditions, using ethanol as a solvent and avoiding metal catalysts. rsc.org

Green Solvents and Catalysts: The use of environmentally friendly solvents like water and ionic liquids is becoming more prevalent in indole synthesis. openmedicinalchemistryjournal.comresearchgate.netscilit.netnih.gov These approaches not only reduce the environmental impact but can also enhance reaction rates and selectivity. nih.govresearchgate.net The development of solid acid catalysts, nanocatalysts, and biocatalysts further contributes to the sustainability of these processes. openmedicinalchemistryjournal.comresearchgate.netscilit.netdntb.gov.ua

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. Microwave irradiation, in particular, has been shown to accelerate indole synthesis, leading to higher yields in shorter reaction times. openmedicinalchemistryjournal.comresearchgate.netscilit.net

| Parameter | Conventional Methods (e.g., Fischer Indole Synthesis) | Emerging Sustainable Methods |

|---|---|---|

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) rsc.org | Mild and benign conditions rsc.org |

| Solvents | Often uses halogenated hydrocarbons or other hazardous solvents rsc.org | Green solvents like water, ethanol, and ionic liquids openmedicinalchemistryjournal.comrsc.orgnih.gov |

| Catalysts | Stoichiometric amounts of Lewis acids | Catalytic amounts of reusable solid acids, nanocatalysts, or metal-free systems openmedicinalchemistryjournal.comrsc.orgdntb.gov.ua |

| Efficiency | Often multi-step with purification at each stage | One-pot and multicomponent reactions leading to higher atom economy openmedicinalchemistryjournal.comrsc.org |

| Waste Generation | Significant byproduct and solvent waste | Minimized waste through catalytic processes and solvent recycling nih.gov |

Exploration of New Reactivity Modes and Selective Transformations

While the C3 position of indole is inherently the most nucleophilic and reactive site, significant efforts are being directed towards achieving selective functionalization at other positions of the indole ring, such as C2, and the benzenoid C4-C7 positions. acs.orgnih.gov This is crucial for expanding the chemical space of indole derivatives and accessing novel bioactive compounds.

Emerging trends in this area include:

C-H Functionalization: Direct C-H activation and functionalization have emerged as a powerful tool for indole modification, avoiding the need for pre-functionalized starting materials. researchgate.netindianchemicalsociety.com Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has enabled site-selective C-H functionalization at various positions of the indole nucleus. researchgate.netrsc.orgmdpi.com For instance, directing groups can be employed to steer the functionalization to specific sites, such as the C2, C4, or C7 positions. nih.govrsc.orgrsc.org

Dual C-H Functionalization: Recent advances have demonstrated the possibility of dual C-H functionalization at both the C2 and C3 positions in a single operation, providing rapid access to highly substituted indoles. acs.org

Dearomatization Reactions: Strategies that involve the dearomatization of the indole ring are gaining traction as a means to generate three-dimensional indoline scaffolds, which are of significant interest in medicinal chemistry. researchgate.net

Rational Design and Targeted Drug Discovery through Structure-Activity Relationship (SAR) Optimization

The indole scaffold is a "privileged" structure in medicinal chemistry, found in a vast number of natural products and synthetic drugs with a wide range of biological activities. openmedicinalchemistryjournal.comnih.govnih.govnih.govmdpi.com Future research will increasingly rely on rational, structure-based drug design and quantitative structure-activity relationship (QSAR) models to optimize the therapeutic potential of indole derivatives. nih.gov

Key aspects of this research direction include:

Multi-target Drug Design: The development of indole-based compounds that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govnih.govnih.gov

SAR-Guided Synthesis: Systematic modifications of the indole core and its substituents, guided by SAR studies, are essential for improving potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netnih.govfrontiersin.orgacs.org For example, SAR analysis of indole diketopiperazine alkaloids has provided valuable insights for designing new antibacterial agents. frontiersin.org

Targeting Protein-Protein Interactions: Indole derivatives are being designed to inhibit challenging targets such as protein-protein interactions, which are implicated in various diseases, including cancer. researchgate.net

| Therapeutic Area | Biological Target | Example of Indole Derivative Action | Reference |

|---|---|---|---|

| Anticancer | Tubulin, Protein Kinases, HDAC, Bcl-2/Mcl-1 | Inhibition of tubulin polymerization, kinase activity, or histone deacetylase; dual inhibition of anti-apoptotic proteins. | mdpi.comresearchgate.net |

| Antiviral (HIV) | gp41 | Inhibition of HIV-1 fusion. | nih.govacs.org |

| Neurodegenerative Diseases | Various targets | Development of multi-target directed indole hybrids for Alzheimer's disease. | mdpi.com |

| Antibacterial | FabH | Inhibition of bacterial fatty acid synthesis. | frontiersin.org |

Integration of Advanced Catalysis in Indole Derivative Synthesis

Advanced catalytic systems are at the forefront of modern organic synthesis, and their application to indole chemistry is enabling unprecedented efficiency and selectivity.

Future prospects in this domain involve:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of indole derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov Asymmetric Friedel-Crafts reactions of indoles are a key strategy for producing chiral 3-substituted indoles. nih.gov

Photoredox and Electrocatalysis: These emerging catalytic methods utilize light or electricity to drive chemical reactions under mild conditions. nih.govresearchgate.net They offer unique reactivity patterns and are well-suited for sustainable chemical synthesis.

Synergistic Catalysis: The combination of different catalytic modes, such as transition-metal catalysis and organocatalysis, can lead to novel transformations that are not achievable with a single catalyst system. A Pd(II)/Cu(I) co-catalyzed dual C-H functionalization strategy is one such example. acs.org

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Methyl-1H-indole-2-carbonyl chloride from its carboxylic acid precursor?

The compound can be synthesized via chlorination of 1-Methyl-1H-indole-2-carboxylic acid using oxalyl chloride (1.5 equiv) and catalytic DMF in anhydrous dichloromethane (DCM) under an inert atmosphere. The reaction is stirred at 20°C for 1 hour, followed by solvent removal under reduced pressure to yield the crude acyl chloride. This method is adapted from analogous indole-2-carbonyl chloride syntheses .

Q. How should this compound be handled to ensure stability and safety?

Due to its moisture sensitivity, reactions should be conducted under anhydrous conditions (e.g., Schlenk line or glovebox). Personal protective equipment (PPE), including gloves and a fume hood, is essential. Waste must be segregated and neutralized before disposal, as recommended for similar reactive acyl chlorides .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify the methyl group at N1 and the carbonyl moiety.

- IR Spectroscopy : A strong C=O stretch near 1750 cm⁻¹ confirms acyl chloride formation.

- Mass Spectrometry : For molecular ion validation. (Note: Standard analytical methods are implied, as specific data for this compound is not directly cited in the evidence.)

Advanced Research Questions

Q. How can crystallographic methods resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is recommended. ORTEP-3 can visualize thermal displacement parameters, aiding in distinguishing between conformational isomers or disorder .

Q. What strategies mitigate low yields during large-scale syntheses of this compound?

Yield discrepancies often arise from incomplete chlorination or hydrolysis. Solutions include:

Q. Why might phosphorus oxychloride (POCl₃) be preferred over oxalyl chloride for certain substrates?

POCl₃ is advantageous for sterically hindered or electron-deficient indole derivatives, as it operates efficiently at elevated temperatures (reflux in chloroform). However, oxalyl chloride is milder and generates fewer acidic byproducts, making it suitable for acid-sensitive intermediates .

Q. How can competing side reactions (e.g., dimerization) be suppressed during synthesis?

- Low-temperature kinetics : Conduct chlorination at 0°C to slow dimerization.

- Dilute conditions : Reduce intermolecular interactions.

- Additives : Use scavengers like triethylamine to trap HCl, preventing protonation of the indole nitrogen .

Methodological Considerations

Q. What purification techniques are effective for isolating this compound?

Due to its reactivity, distillation under reduced pressure or short-path flash chromatography (using anhydrous silica and non-polar solvents) is recommended. Avoid aqueous workups to prevent hydrolysis .

Q. How can reaction progress be monitored without compromising the anhydrous environment?

Use in situ FTIR or Raman spectroscopy to track the disappearance of the carboxylic acid O-H stretch (2500-3300 cm⁻¹) and emergence of the acyl chloride C=O peak. Alternatively, aliquot quenching under inert conditions followed by GC-MS analysis is effective .

Contradictions and Validation

Q. How to address discrepancies between computational predictions and experimental reactivity?

Reconcile differences by cross-validating computational models (e.g., DFT with B3LYP/6-31G*) with experimental data. For example, if nucleophilic attack at the carbonyl group deviates from predictions, re-examine solvent effects or transition-state stabilization in the model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.